3,4,5-Trimethoxyphenol
Overview
Description
Mechanism of Action
Target of Action
3,4,5-Trimethoxyphenol, also known as Antiarol, is a natural compound isolated from Cochlospermum vitifolium The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound exhibits potential antioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases.
Pharmacokinetics
Its solubility in dmso and water suggests that it may be well-absorbed and distributed in the body
Result of Action
As an antioxidant, Antiarol can potentially neutralize harmful free radicals, thereby preventing cellular damage. This could have various molecular and cellular effects, such as reducing inflammation, slowing down aging processes, and protecting against certain diseases .
Biochemical Analysis
Biochemical Properties
The Trimethoxyphenyl (TMP) group in 3,4,5-Trimethoxyphenol serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Antiarol can be synthesized through the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethyl sulfoxide (DMSO). The reaction yields 3,4,5-trimethoxyphenol as the final product .
Industrial Production Methods
Industrial production of Antiarol involves the extraction of the compound from natural sources, such as Cochlospermum vitifolium. The plant material is subjected to solvent extraction, followed by purification processes like column chromatography to isolate and purify Antiarol .
Chemical Reactions Analysis
Types of Reactions
Antiarol undergoes various chemical reactions, including:
Oxidation: Antiarol can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Antiarol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoquinone.
Reduction: Formation of 3,4,5-trimethoxycyclohexanol.
Substitution: Formation of halogenated derivatives like 3,4,5-trimethoxyphenyl bromide.
Scientific Research Applications
Antiarol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Comparison with Similar Compounds
Antiarol is similar to other phenolic compounds such as:
Pyrogallol (1,2,3-trihydroxybenzene): A precursor in the synthesis of Antiarol.
Gallic acid (3,4,5-trihydroxybenzoic acid): Another phenolic compound with antioxidant properties.
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): A phenolic acid with similar antioxidant activity.
Antiarol is unique due to its specific substitution pattern of three methoxy groups on the aromatic ring, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Properties
IUPAC Name |
3,4,5-trimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCDZPUMZAZMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214405 | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-71-7 | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=642-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXG8D4R582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of antiarol in nature?
A1: Antiarol has been isolated from various plant species, including Anthocephalus chinensis [], Samama (Anthocephalus macrophyllus) [], Protium hebetatum [, ], Cochlospermum vitifolium [], Callicarpa arborea [], and Nauclea diderrichii []. It often occurs alongside other phenolic compounds, flavonoids, and terpenoids.
Q2: Has antiarol shown any promising biological activities?
A2: While research on antiarol is ongoing, some studies suggest potential antidiabetic activity. For example, an ethyl acetate fraction of Samama bark, rich in phenolic compounds including antiarol, exhibited α-glucosidase inhibitory activity []. Further research is needed to confirm these findings and explore other potential bioactivities.
Q3: What is the chemical structure of antiarol?
A3: Antiarol is a trimethoxy derivative of phenol. Its chemical structure consists of a benzene ring with three methoxy groups (-OCH3) attached to positions 3, 4, and 5, and a hydroxyl group (-OH) at position 1.
Q4: What is the molecular formula and weight of antiarol?
A4: The molecular formula of antiarol is C9H12O4. Its molecular weight is 184.19 g/mol.
Q5: How was the structure of antiarol first elucidated and confirmed?
A5: The structure of antiarol was initially investigated in the early 20th century. Researchers explored its synthesis [, ] and reactions with nitric acid [], ultimately establishing its constitution [].
Q6: Are there any known synthetic routes to produce antiarol?
A6: Yes, antiarol can be synthesized from trimethylgallic acid and trimethylpyrogallolcarboxylic acid []. Additionally, researchers have developed synthetic routes involving the conversion of 2,4,6-trihydroxybenzoic acid through methylation, formylation, and reduction steps [].
Q7: Has antiarol been detected in biological samples, and if so, how?
A7: A recent study using gas chromatography-mass spectrometry (GC-MS) identified antiarol in the plasma of broiler chickens []. This suggests that antiarol, potentially originating from dietary sources, can be absorbed and circulate within living organisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.